molecular formula C9H11NO2 B12313262 Ethyl-d5 4-aminobenzoate

Ethyl-d5 4-aminobenzoate

Cat. No.: B12313262
M. Wt: 170.22 g/mol
InChI Key: BLFLLBZGZJTVJG-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-d5 4-aminobenzoate is a deuterated form of ethyl 4-aminobenzoate, commonly known as benzocaine. This compound is an ester of p-aminobenzoic acid and is widely used for its local anesthetic properties. The deuterated version, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-d5 4-aminobenzoate can be synthesized through a multi-step process starting from p-nitrobenzoic acid. The general steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods have been developed to optimize reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5 4-aminobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl-d5 4-aminobenzoate is used in various scientific research applications:

Mechanism of Action

Ethyl-d5 4-aminobenzoate, like its non-deuterated counterpart, acts as a local anesthetic by blocking sodium channels in neuronal membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area .

Comparison with Similar Compounds

Ethyl-d5 4-aminobenzoate can be compared with other similar compounds such as:

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and kinetic studies.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

170.22 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 4-aminobenzoate

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i1D3,2D2

InChI Key

BLFLLBZGZJTVJG-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.